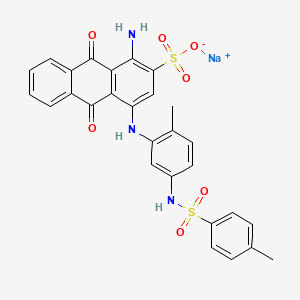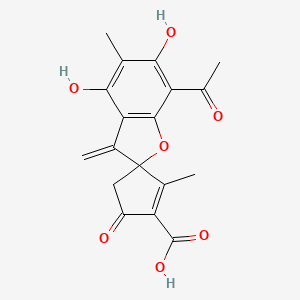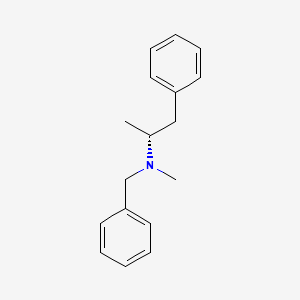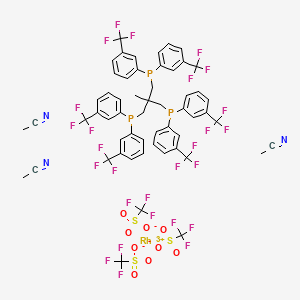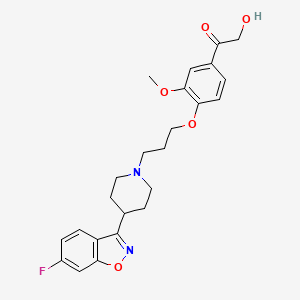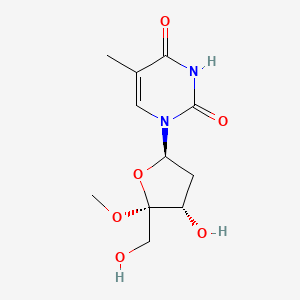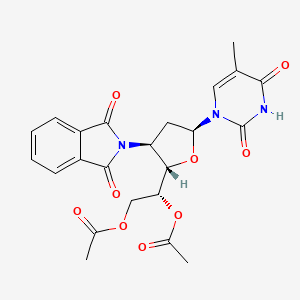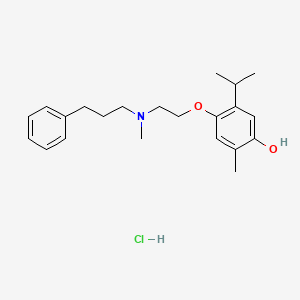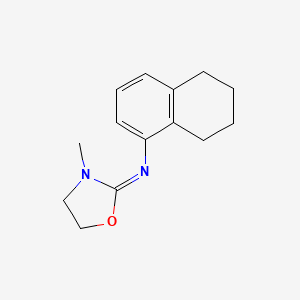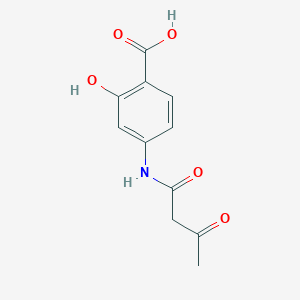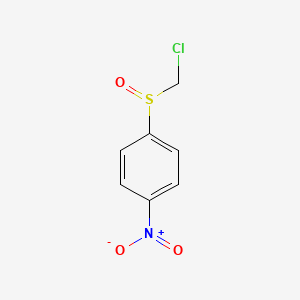
1-(Chloromethanesulfinyl)-4-nitrobenzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 202831 is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is often studied for its role in chemical reactions, its synthesis methods, and its applications in research and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NSC 202831 involves several steps, each requiring specific conditions and reagents. The exact synthetic route can vary, but typically involves the following steps:
Initial Reactants: The process begins with the selection of appropriate starting materials, which are chosen based on the desired chemical structure of NSC 202831.
Reaction Conditions: The reactions are carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Catalysts may be used to facilitate the reactions.
Purification: After the initial synthesis, the compound is purified using techniques such as crystallization, distillation, or chromatography to ensure the desired purity and composition.
Industrial Production Methods
In an industrial setting, the production of NSC 202831 is scaled up to meet demand. This involves optimizing the synthetic route for large-scale production, ensuring that the process is cost-effective and efficient. Industrial production methods may include continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
NSC 202831 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, reduction involves the addition of hydrogen or the removal of oxygen, leading to the formation of reduced compounds.
Substitution: In this reaction, one functional group in the compound is replaced by another, often through the use of specific reagents and catalysts.
Common Reagents and Conditions
The reactions involving NSC 202831 typically require specific reagents and conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and nitric acid.
Reducing Agents: Reducing agents such as sodium borohydride, lithium aluminum hydride, and hydrogen gas are often used.
Catalysts: Catalysts like palladium on carbon, platinum, and nickel may be employed to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxides, while reduction can produce alcohols or hydrocarbons. Substitution reactions result in the formation of new compounds with different functional groups.
Applications De Recherche Scientifique
NSC 202831 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and as a starting material for the synthesis of other compounds.
Biology: In biological research, NSC 202831 is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: The compound is investigated for its potential use in drug development and as a treatment for various diseases.
Industry: NSC 202831 is used in the production of materials and chemicals, contributing to advancements in manufacturing and technology.
Mécanisme D'action
The mechanism of action of NSC 202831 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and influencing cellular processes. This can result in various biological effects, such as changes in gene expression, protein synthesis, and metabolic pathways.
Comparaison Avec Des Composés Similaires
NSC 202831 can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include:
NSC 202830: Another compound with a similar structure but different functional groups, leading to distinct chemical and biological properties.
NSC 202832: A related compound that may share some applications but differs in its reactivity and mechanism of action.
The uniqueness of NSC 202831 lies in its specific chemical structure and the resulting properties, which make it suitable for particular applications in research and industry.
Propriétés
Numéro CAS |
7205-95-0 |
|---|---|
Formule moléculaire |
C7H6ClNO3S |
Poids moléculaire |
219.65 g/mol |
Nom IUPAC |
1-(chloromethylsulfinyl)-4-nitrobenzene |
InChI |
InChI=1S/C7H6ClNO3S/c8-5-13(12)7-3-1-6(2-4-7)9(10)11/h1-4H,5H2 |
Clé InChI |
VZKXFNMXBJWQKC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1[N+](=O)[O-])S(=O)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



